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Disodium;butanedioate

Biopharmaceutical Injectable formulation Buffer myotoxicity

Formulating low-sodium products or biologics buffers? Disodium succinate (FEMA 3277, INS 424) solves two distinct pain points: achieving WHO sodium targets without taste loss, and providing a non-chelating pH buffer (3.3-6.6) validated in commercial parenterals. - **Sodium reduction:** 24.25% salt cut at moderate umami intensity (0.03% w/v threshold). - **Synergy:** Peak umami at MSG:succinate 6:1 ratio; optimal at 10:1. - **Forms:** Anhydrous (MW 162.05) for MOFs; Hexahydrate (MW 270.14) for food use.

Molecular Formula C4H4Na2O4
Molecular Weight 162.05 g/mol
Cat. No. B12423447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDisodium;butanedioate
Molecular FormulaC4H4Na2O4
Molecular Weight162.05 g/mol
Structural Identifiers
SMILESC(CC(=O)[O-])C(=O)[O-].[Na+].[Na+]
InChIInChI=1S/C4H6O4.2Na/c5-3(6)1-2-4(7)8;;/h1-2H2,(H,5,6)(H,7,8);;/q;2*+1/p-2
InChIKeyZDQYSKICYIVCPN-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes100 g / 500 g / 1 kg / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Disodium Succinate: Physicochemical and Regulatory Baseline


Disodium butanedioate (CAS 150-90-3), also known as disodium succinate or sodium succinate dibasic, is the disodium salt of succinic acid with the molecular formula C₄H₄Na₂O₄ (molecular weight 162.05 g/mol, anhydrous) . It is commercially available in both anhydrous and hexahydrate forms [1]. The compound appears as a white crystalline powder, is odorless, and exhibits high water solubility of approximately 300 g/L at 25°C for the anhydrous grade . It functions as a buffering agent, flavor enhancer (FEMA No. 3277), and acidity regulator, with applications spanning biopharmaceutical formulation, food processing, and biochemical research .

Workflow
Umami flavor enhancement and sodium reduction in savory formulations
Selection
Compendial-grade disodium succinate (FCC, Ph.Eur.) for food and biopharma buffer use
Format
Anhydrous or hexahydrate; non-hygroscopic crystalline solid with high aqueous solubility

Why Disodium Succinate Is Irreplaceable


Disodium butanedioate cannot be generically substituted with other dicarboxylate buffers or umami enhancers due to material differences in tissue compatibility, pain perception upon injection, taste threshold specificity, and thermal processing stability. While acetate, citrate, and phosphate buffers share broad pH buffering functionality, they differ substantially in myotoxicity profiles and injection site tolerability [1]. Similarly, in flavor applications, disodium butanedioate exhibits a distinctive shellfish-associated umami character with a taste threshold of 0.03% (w/v) that monosodium glutamate (MSG) alone cannot replicate, and its synergistic ratio with MSG is optimized within narrow concentration windows beyond which hedonic liking collapses [2]. Procurement decisions based solely on functional class equivalence risk formulation failure, adverse patient-reported outcomes, or unacceptable sensory deviation in finished food products.

vs. Monosodium
Disodium succinate provides conjugate base (pKa₂ 5.6) for precise buffering
Monosodium succinate or succinic acid may shift pH control and require additional titrant, altering buffer range
vs. MSG / IMP
Succinate carrier achieves highest sodium reduction (reported 24.25%) without salty perception loss
Alternative umami carriers may not replicate the dose-response curve; reformulation and sensory retesting required
vs. Citrate
Succinate buffer avoids metal-chelating interference in protein formulations
Citrate can chelate metals and may compromise stability of metal-sensitive biologics

Disodium Succinate: Quantitative Comparison Evidence


Sodium Reduction vs. Other Umami Carriers

In a comparative in vitro muscle model assessing cumulative creatine kinase (CK) release as a marker of myotoxicity, isotonic succinate buffers demonstrated the lowest myotoxicity among three carboxylic acid buffers evaluated. Citrate buffers produced the highest CK release values at both 0.001 M and 0.01 M buffer capacities [1].

Sodium reduction
Head-to-head
24.25% sodium reduction without detectable salty perception loss (WSA carrier)
Reported highest sodium-sparing effect among four tested umami carriers
Salt model solutions (2.03–13.94 g/L NaCl); trained panel; 2-AFC and gLMS
Biopharmaceutical Injectable formulation Buffer myotoxicity

Umami Synergy with MSG: Ratio Optimization

An observational clinical study (SUFFER Study) evaluating injection site pain associated with a succinate buffer-based adalimumab biosimilar (ZRC-3197) reported that 94.6% of patients experienced 'No Pain' or 'Mild Pain' on a numeric pain rating scale (0-10). The study compared these findings against historical data for citrate-buffered formulations, concluding that the succinate buffer formulation offers reduced incidence and severity of injection site pain [1]. Patent literature further supports that pharmaceutical formulations buffered with succinate cause less pain upon injection than similar formulations containing non-succinate buffers such as citrate, phosphate, or acetate [2].

Umami synergy
Head-to-head
Optimal MSG:WSA ratio 10:1 (peak umami intensity at 6:1)
Saturable, ratio-dependent synergy; exceeding 6:1 reduces intensity, beyond 15:1 lowers acceptability
12 trained panelists; fixed MSG 0.300 g/100 mL; aqueous solutions
Biopharmaceutical Subcutaneous injection Patient tolerability

Succinate Buffering Range vs. Other Pharmaceutical Buffers

A sensory evaluation study using trained panelists quantified the interaction between disodium succinate (WSA) and monosodium glutamate (MSG). Umami intensity significantly increased with increasing WSA concentration up to an MSG/WSA ratio of 6:1, after which umami perception decreased. Hedonic liking peaked at an MSG/WSA ratio of 15:1 and then dropped dramatically at higher WSA concentrations. The study concluded that the optimal MSG/WSA ratio should not exceed 10:1 based on combined umami intensity and hedonic liking outcomes [1].

Buffer range
Cross-study
Succinate: pH 3.3–6.6 (25 °C)
Citrate: 3.0–7.4; Acetate: 3.8–5.8
Phosphate: 5.8–7.8; Tris: 7–9
Fills distinct pH niche; avoids citrate metal-chelating interference and acetate volatility
Compiled from peer-reviewed pharmaceutical buffer review; Kadcyla® uses succinate
Food flavor Umami synergy Sensory science

Anhydrous vs. Hexahydrate Form Suitability

Using two-alternative forced choice methodology, researchers established a concentration-taste intensity curve for disodium succinate (WSA) that fitted a logarithmic-linear regression model (R² = 0.96). WSA exhibited maximal relative umami intensity under the following optimized conditions: 25°C, 0.1% Na⁺ addition, and pH 7.5. The compound also demonstrated thermal stability sufficient for high-temperature food processing applications [1].

Hydrate form
Head-to-head
Anhydrous: active ≈100%, loss ≤2%
Hexahydrate: active 59–63%, loss 37–41%
~1.67× active content per gram; pH may differ ~0.5–1.0 units at comparable concentrations
Manufacturer specs (Merck, Thermo Fisher); drying loss at 120 °C
Food chemistry Umami quantification Process stability

Aqueous Solubility Advantage Over Succinic Acid

Disodium butanedioate exhibits a taste threshold of 0.03% (w/v) with a characteristic shellfish-associated umami profile [1]. The compound possesses inherent saltiness that enables partial replacement of sodium chloride in food formulations, supporting low-sodium product development strategies [2].

Solubility
Cross-study
Disodium succinate: 300–350 g/L (25 °C)
Succinic acid: ~58 g/L (20 °C)
~4.4-fold higher molar solubility enables direct preparation of concentrated solutions
Pure water; data from ChemicalBook and NIST
Food additive Sodium reduction Flavor enhancement

Disodium Succinate Application Scenarios


Low-Sodium Foods with Preserved Saltiness

In injectable drug product development, particularly for monoclonal antibodies, biosimilars, and protein therapeutics administered subcutaneously, disodium butanedioate serves as the buffer component of choice where reduced injection site pain and minimized muscle tissue irritation are critical quality attributes. Clinical evidence demonstrates that succinate-buffered formulations produce lower pain incidence compared to citrate-buffered alternatives, with 94.6% of patients reporting no pain or mild pain on validated pain scales [1]. In vitro myotoxicity assessments confirm that isotonic succinate buffers exhibit the lowest cumulative CK release among carboxylic acid buffers, supporting superior tissue compatibility [2]. Procurement of high-purity (>99%) pharmaceutical-grade disodium butanedioate is essential for achieving these tolerability outcomes.

Optimized Umami Synergy in Savory Blends

In the manufacture of seafood-flavored seasonings, soup bases, sauce formulations, and processed aquatic products, disodium butanedioate provides a characteristic shellfish-associated umami profile that cannot be replicated by MSG alone. Formulation optimization requires adherence to the established MSG/WSA synergistic ratio: umami intensity peaks at a 6:1 MSG/WSA ratio, while hedonic liking peaks at 15:1, with an optimal practical ratio not exceeding 10:1 [3]. Exceeding these ratios leads to hedonic collapse and wasted material costs. Maximum umami expression is achieved when the final product matrix maintains conditions approaching 25°C, 0.1% Na⁺ concentration, and pH 7.5 [4].

Non-Volatile Buffering for Biologics Formulation

For manufacturers developing reduced-sodium versions of sauces, seasonings, processed meats, and snack foods, disodium butanedioate offers dual functionality as both umami enhancer and partial sodium chloride substitute. The compound's inherent saltiness, combined with its 0.03% taste threshold and ability to mask bitterness while enhancing overall flavor roundness, enables meaningful sodium reduction without sacrificing palatability [1][5]. This functionality supports compliance with global sodium reduction targets and clean-label positioning.

Anhydrous Succinate for MOF and Chemical Synthesis

In food manufacturing processes involving high-temperature treatments—such as retort sterilization, frying, baking, or extrusion—disodium butanedioate provides reliable umami retention where less thermally stable flavor enhancers may degrade. The compound maintains its umami activity following heat treatment, with documented stability under conditions typical of commercial food processing [4]. This thermal robustness makes it suitable for instant noodle seasoning packets, canned seafood products, and retort-pouched sauces where post-processing flavor integrity is critical to product quality.

Application
Selection Property
Validation Focus
Low-sodium savory foods
Umami carrier sodium-sparing effect
Sensory saltiness equivalence at reduced sodium
MSG-based seasoning blends
Optimal MSG:succinate synergy ratio
Umami intensity and consumer liking at target ratio
Biologics buffer research
Non-volatile, non-chelating buffer range
pH stability and protein compatibility
MOF and non-aqueous synthesis
Anhydrous form, high aqueous solubility
Water content and stoichiometric control
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